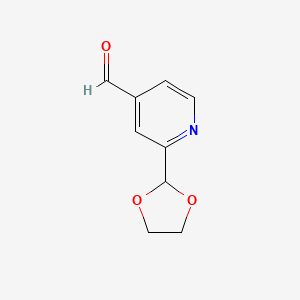
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxolan-2-YL)isonicotinaldehyde: is an organic compound that features a dioxolane ring attached to an isonicotinaldehyde moiety The dioxolane ring is a five-membered ring containing two oxygen atoms, while isonicotinaldehyde is a derivative of pyridine with an aldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products:
Oxidation: 2-(1,3-Dioxolan-2-YL)isonicotinic acid.
Reduction: 2-(1,3-Dioxolan-2-YL)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dioxolane ring can serve as a protecting group for aldehydes and ketones .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug design and development. It can be used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .
作用机制
The mechanism of action of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The dioxolane ring can act as a protecting group, preventing unwanted reactions at the aldehyde site during multi-step syntheses .
相似化合物的比较
1,3-Dioxolane: A simpler compound with a similar ring structure but without the isonicotinaldehyde moiety.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but attached to a furan ring instead of isonicotinaldehyde.
Uniqueness: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is unique due to the presence of both the dioxolane ring and the isonicotinaldehyde moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and potential pharmaceutical development.
属性
CAS 编号 |
1211587-18-6 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c11-6-7-1-2-10-8(5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2 |
InChI 键 |
NBSNTZGONDELPL-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=NC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


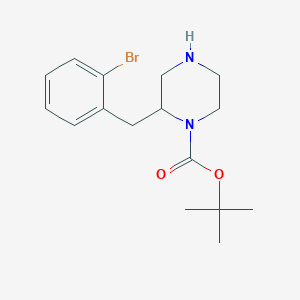
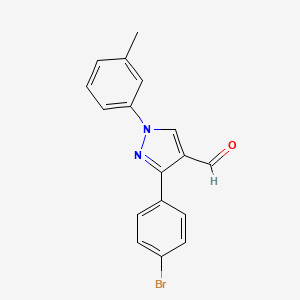

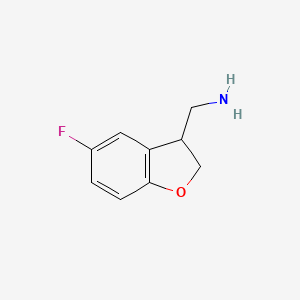
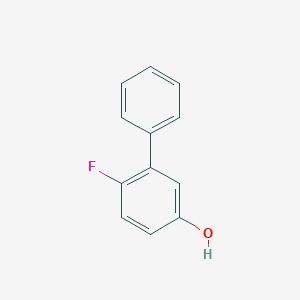

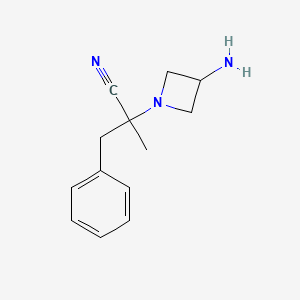

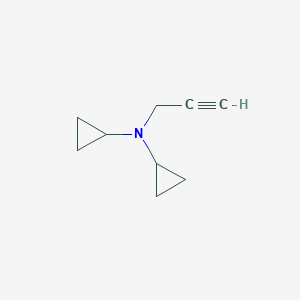
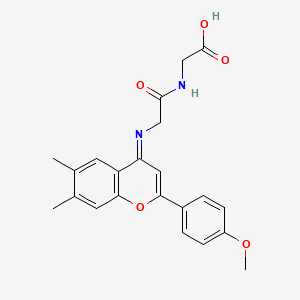
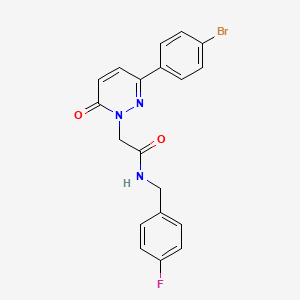
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
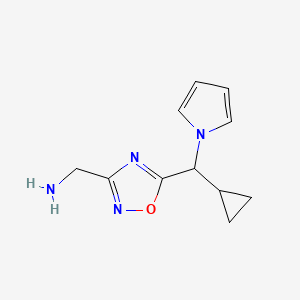
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
